![molecular formula C24H40NOPS B14071726 [S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)
[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a dicyclohexylphosphino group, which imparts specific chemical properties that make it valuable in synthetic chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dicyclohexylphosphino Group: This step involves the reaction of cyclohexylmagnesium bromide with phosphorus trichloride to form dicyclohexylphosphine.
Attachment to the Phenyl Ring: The dicyclohexylphosphine is then reacted with a phenyl halide under palladium-catalyzed coupling conditions to attach the phosphino group to the phenyl ring.
Introduction of the Sulfinamide Group: The final step involves the reaction of the intermediate with a sulfinamide reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfinamide group to an amine.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dicyclohexylphosphino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis and cross-coupling reactions.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatility in chemical reactions.
Mécanisme D'action
The mechanism of action of [S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphino and sulfinamide groups. These interactions can modulate various pathways, including catalytic cycles in chemical reactions and biological processes. The compound’s ability to act as a ligand allows it to stabilize transition states and facilitate the formation of desired products in catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1S)-1-(2-(Diphenylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide: Similar structure but with diphenylphosphino group instead of dicyclohexylphosphino.
N-((1S)-1-(2-(Di-tert-butylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide: Contains di-tert-butylphosphino group.
Uniqueness
[S®]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide is unique due to the presence of the dicyclohexylphosphino group, which imparts specific steric and electronic properties. These properties enhance its effectiveness as a ligand in catalytic reactions, making it more versatile and efficient compared to similar compounds with different phosphino groups.
Propriétés
Formule moléculaire |
C24H40NOPS |
|---|---|
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H40NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-21,25H,5-10,13-16H2,1-4H3/t19-,28+/m0/s1 |
Clé InChI |
XYSPJOWKDNSCGF-HMILPKGGSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N[S@](=O)C(C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



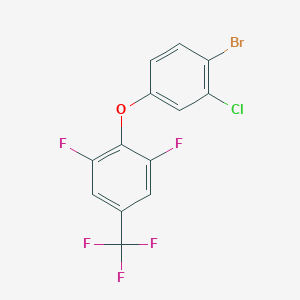

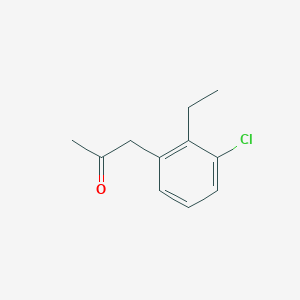
![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
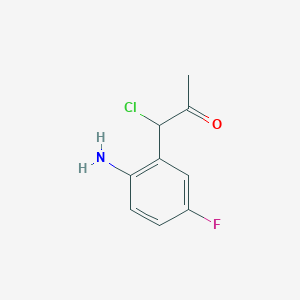
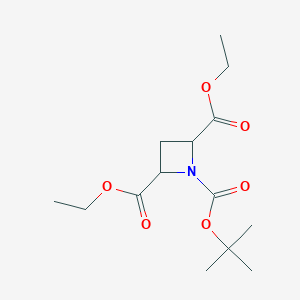
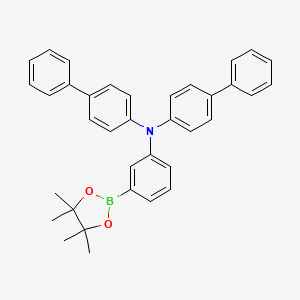
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
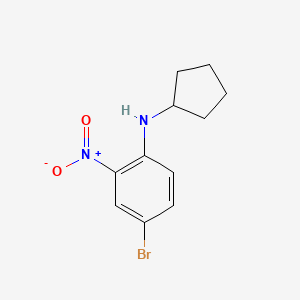
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)



